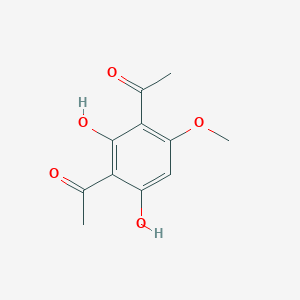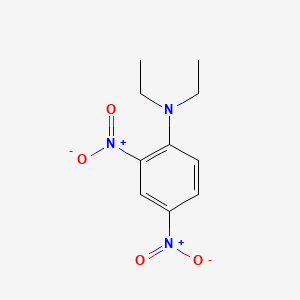
1-(3-Acetyl-2,4-dihydroxy-6-methoxyphenyl)ethan-1-one
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-(3-Acetyl-2,4-dihydroxy-6-methoxyphenyl)ethan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of phloroglucinol with acetic anhydride in the presence of a catalyst such as boron trifluoride-ethyl ether complex . The reaction typically occurs at room temperature and yields the desired product with high efficiency.
Analyse Chemischer Reaktionen
1-(3-Acetyl-2,4-dihydroxy-6-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The hydroxyl groups on the aromatic ring can undergo substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Acetyl-2,4-dihydroxy-6-methoxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound exhibits antifungal activity and can inhibit the germination of certain fungal spores.
Industry: The compound can be used in the production of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 1-(3-Acetyl-2,4-dihydroxy-6-methoxyphenyl)ethan-1-one involves its interaction with fungal cell membranes, leading to the inhibition of spore germination . The compound’s hydroxyl and methoxy groups play a crucial role in its biological activity by interacting with specific molecular targets in the fungal cells.
Vergleich Mit ähnlichen Verbindungen
1-(3-Acetyl-2,4-dihydroxy-6-methoxyphenyl)ethan-1-one can be compared with other similar compounds such as:
2’,4’-Dihydroxy-6’-methoxyacetophenone: This compound also exhibits antifungal properties and is used in similar applications.
1-(3-Ethyl-2,4-dihydroxy-6-methoxyphenyl)-1-butanone: This compound has a similar structure but with an ethyl group instead of an acetyl group, leading to different chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer its distinct biological activities and chemical reactivity.
Eigenschaften
IUPAC Name |
1-(3-acetyl-2,6-dihydroxy-4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-5(12)9-7(14)4-8(16-3)10(6(2)13)11(9)15/h4,14-15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQRDBCPZDOGMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1O)OC)C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379430 | |
| Record name | 1-(3-acetyl-2,4-dihydroxy-6-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3098-38-2 | |
| Record name | 1-(3-acetyl-2,4-dihydroxy-6-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-(N-Ethylanilino)ethyl]trimethylammonium chloride](/img/structure/B1620442.png)



![N-[4,8-dihydroxy-5-[(4-methoxybenzoyl)amino]-9,10-dioxoanthracen-1-yl]-4-methoxybenzamide](/img/structure/B1620449.png)




![1-Methylbenzo[c]phenanthrene](/img/structure/B1620455.png)

